Metosulam
Overview
Description
Metosulam is a sulfonamide . Its molecular formula is C14H13Cl2N5O4S . It is a cream to tan colored powder . The IUPAC name for Metosulam is 2’,6’-dichloro-5,7-dimethoxy-3’-methyl [1,2,4]triazolo [1,5-a]pyrimidine-2-sulfonanilide .
Synthesis Analysis
The synthesis of Metosulam starts with thiazole as the starting material. It undergoes chlorosulfonation, reaction with aniline, cyclization, chlorination, and methoxylation to yield the final product . The main raw materials and intermediates include 5-amino-3-thiazole and 2,6-dichloro-3-methylphenylamine .
Molecular Structure Analysis
Metosulam contains a total of 41 bonds, including 28 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 2 aromatic ethers, 1 sulfonamide (thio-/dithio-), and 1 Triazole .
Physical And Chemical Properties Analysis
Metosulam has a molecular weight of 418.3 g/mol . It has a melting point of 210-211.5 ºC . The vapor pressure of Metosulam is 4×10-13Pa at 25℃ . The solubility of Metosulam in water is 100 mg/l at pH 5.0, 700 mg/l at pH 7.0, and 5600 mg/l at pH 9.0 .
Scientific Research Applications
Pharmacokinetics in Different Species
A study conducted by Timchalk et al. (1997) provided detailed pharmacokinetic data on Metosulam. The research involved administering Metosulam to rats, mice, and dogs and analyzing its absorption, distribution, and excretion patterns. It was found that Metosulam was rapidly absorbed in all three species, with differences in absorption rates and metabolic pathways observed among them. This study is pivotal in understanding how Metosulam behaves in different biological systems (Timchalk et al., 1997).
Environmental Analysis Techniques
Research by Maycock, Hastings, and Portwood (1995) focused on developing ultra-trace residue methodologies for detecting Metosulam in soil. Their work was crucial for environmental monitoring of Metosulam, ensuring that its use as a herbicide does not lead to harmful concentrations in agricultural environments (Maycock, Hastings, & Portwood, 1995).
Cytogenetic and Physiological Effects on Plants
Badr et al. (2013) explored the effects of Metosulam on Vicia faba plants, revealing its cytogenetic and physiological impacts. The study found that Metosulam caused a decrease in the mitotic index and increased chromosomal aberrations, indicating its potential mutagenic effects. This research is significant for understanding the broader ecological impact of Metosulam use (Badr et al., 2013).
Safety And Hazards
Metosulam is suspected of causing cancer (Category 2) and may cause damage to organs through prolonged or repeated exposure (Category 2). It is very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1) . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Relevant Papers
A study titled “Cytophysiological impacts of Metosulam herbicide on Vicia faba plants” investigated the cytogenetic and physiological effects of Metosulam on Vicia faba cv Assuit 25 plants . The study found that Metosulam decreased the mitotic index and increased chromosomal aberrations frequency with increasing concentration and duration of treatment . The study also observed changes in soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigment content, as well as the activity of antioxidant enzymes .
properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPMIFEKOFHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047544 | |
Record name | Metosulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Metosulam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 20 °C | |
Record name | Metosulam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Metosulam | |
CAS RN |
139528-85-1 | |
Record name | Metosulam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139528-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metosulam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139528851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metosulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOSULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SY84A64X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Metosulam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
Record name | Metosulam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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